![molecular formula C15H16N6O5S B2674030 methyl (4-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 2034515-14-3](/img/structure/B2674030.png)
methyl (4-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate
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Overview
Description
The compound is a carbamate derivative, which are often used in pharmaceuticals and pesticides . It also contains a 1-methyl-1H-pyrazol-4-yl group , which is a common moiety in many biologically active compounds .
Molecular Structure Analysis
The compound contains several functional groups, including a carbamate group, a sulfamoyl group, and a 1-methyl-1H-pyrazol-4-yl group . These groups can participate in a variety of chemical reactions.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, carbamates can hydrolyze to form amines and carbon dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups like carbamate and sulfamoyl would likely make the compound polar and potentially soluble in water .Scientific Research Applications
Antimicrobial and Antibacterial Agents
Compounds with structures similar to methyl (4-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate have been synthesized and evaluated for their potential as antimicrobial and antibacterial agents. Novel heterocyclic compounds containing a sulfonamido moiety have demonstrated significant antibacterial activity, suggesting their potential use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Furthermore, derivatives incorporating sulfamoyl and oxadiazole rings have shown promising results in inhibiting microbial growth, highlighting their application in developing new antibacterial drugs (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Cancer Research
The compound's structural analogs have been explored for their potential in cancer research. The synthesis and pharmacological evaluation of heterocyclic compounds, including 1,3,4-oxadiazole and pyrazoles, have indicated their toxicity assessment, tumor inhibition, and antioxidant actions. Such studies suggest their application in developing therapeutic agents for cancer treatment (Faheem, 2018).
Insecticidal Activity
Anthranilic diamide analogs containing 1,2,4-oxadiazole rings, structurally related to the compound , have been synthesized and shown to possess high insecticidal activities. These findings suggest the compound's potential use in developing novel insecticides, demonstrating its importance in agricultural research (Liu et al., 2017).
Green Chemistry and Catalysis
The synthesis of pyrazole derivatives using green, reusable catalysts highlights the compound's relevance in promoting environmentally friendly chemical processes. Such research indicates the compound's application in developing sustainable and cost-effective synthetic methodologies (Konkala & Dubey, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl N-[4-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O5S/c1-21-9-10(7-16-21)14-19-13(26-20-14)8-17-27(23,24)12-5-3-11(4-6-12)18-15(22)25-2/h3-7,9,17H,8H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVRZACPZXMXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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